1-(pyridin-4-yl)-1H-pyrazol-5-amine
Description
1-(Pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-4-yl group at position 1 and an amine group at position 5. This structure serves as a critical scaffold in medicinal chemistry, particularly in kinase inhibitor development. Pyrazole derivatives are known for their versatility in binding to ATP pockets of kinases due to their planar aromatic systems and hydrogen-bonding capabilities . The pyridin-4-yl group enhances solubility and participates in π-π stacking interactions, while the amine group at position 5 can act as a hydrogen bond donor, influencing target selectivity .
Properties
IUPAC Name |
2-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTALKKLSLUOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660853-64-5 | |
| Record name | 1-(pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural modifications of 1-(pyridin-4-yl)-1H-pyrazol-5-amine significantly alter biological activity. Below is a detailed comparison with key analogs:
Regioisomeric Derivatives
Regioisomerism—swapping substituent positions—dramatically shifts kinase inhibition profiles:
- Key Feature: The 4-fluorophenyl group at position 3 optimizes binding to p38α’s active site .
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (Compound 6a) :
- Activity Shift : Loses p38α inhibition but inhibits cancer-related kinases (VEGFR2, Src, B-RAF, EGFR) with IC₅₀ values of 34 nM, 399 nM, 270 nM, and 113 nM, respectively .
- Structural Basis : The 2,4,6-trichlorophenyl group at position 1 enhances steric bulk, favoring interactions with larger kinase pockets .
Substituent Effects on Activity
Crystallographic Insights
- Dihedral Angles : In 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyridin-4-yl and 4-fluorophenyl groups form dihedral angles of 59.3° and 17.5° with the pyrazole core, creating a bent conformation ideal for kinase binding .
- Hydrogen Bonding : The NH₂ group forms intermolecular H-bonds (2.19–2.29 Å) with pyridine N and nitro O atoms, stabilizing crystal packing and mimicking ATP’s adenine interactions .
Biological Activity
1-(Pyridin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity based on existing literature, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activities
1. Anticancer Activity
The compound has shown promising anticancer properties, particularly in the inhibition of various kinases involved in cancer progression. For instance, it has been evaluated for its efficacy against several cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that this compound could serve as a lead compound for developing new anticancer agents.
2. Kinase Inhibition
Research has highlighted the compound's ability to inhibit various kinases, including JAK2 and Aurora kinases, which are crucial for cell proliferation and survival in cancer cells. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in malignant cells.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets:
- JAK2 Inhibition : The compound binds to the ATP-binding site of JAK2, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell survival.
- Aurora Kinase Inhibition : By inhibiting Aurora kinases, the compound disrupts mitotic processes, leading to cell cycle arrest and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vivo Studies : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 45% after four weeks of treatment.
- Combination Therapy : A study examined the effects of combining this compound with standard chemotherapeutics like doxorubicin. The combination therapy exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings:
| Substituent | Effect on Activity |
|---|---|
| Methyl at position 3 | Increased potency |
| Fluoro at position 4 | Enhanced selectivity |
| Hydroxy group | Improved solubility |
These modifications can optimize the pharmacokinetic properties and enhance the therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
